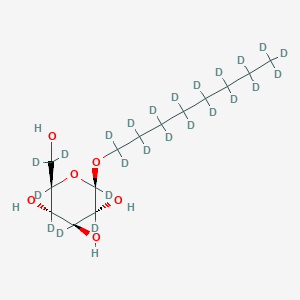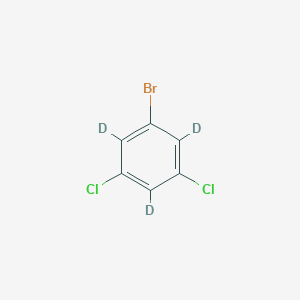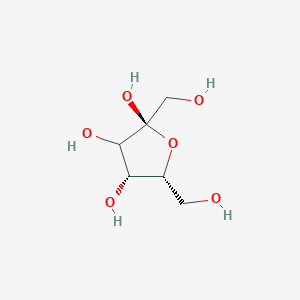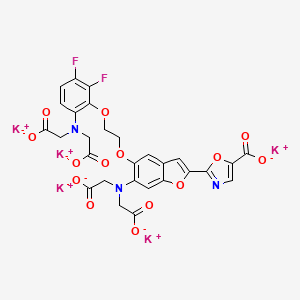
n-Octyl |A-D-glucopyranoside-d24
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Octyl |A-D-glucopyranoside-d24 is a non-ionic detergent widely used in biochemical and biotechnical applications. It is particularly known for its role in solubilizing and crystallizing membrane proteins. This compound is a deuterated form of n-Octyl β-D-glucopyranoside, which means it contains deuterium atoms instead of hydrogen atoms, making it useful in specific research applications such as nuclear magnetic resonance (NMR) studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Octyl |A-D-glucopyranoside-d24 typically involves the reaction of octanol with glucose in the presence of an acid catalyst. The reaction conditions include:
Temperature: 60-80°C
Catalyst: Acidic catalyst such as sulfuric acid
Solvent: Methanol or ethanol
The reaction proceeds through the formation of an intermediate glucoside, which is then purified and deuterated to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To maintain consistent temperature and mixing
Continuous flow systems: For efficient production
Purification steps: Including crystallization and filtration to ensure high purity
Análisis De Reacciones Químicas
Types of Reactions
n-Octyl |A-D-glucopyranoside-d24 undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or acids
Reduction: Reduction reactions are less common but can occur under specific conditions
Substitution: Can undergo substitution reactions where the octyl group is replaced with other alkyl groups
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide
Reducing agents: Such as sodium borohydride
Substitution reagents: Such as alkyl halides
Major Products
Oxidation products: Aldehydes or carboxylic acids
Reduction products: Alcohols
Substitution products: Various alkyl glucopyranosides
Aplicaciones Científicas De Investigación
n-Octyl |A-D-glucopyranoside-d24 is extensively used in scientific research, including:
Chemistry: As a non-ionic detergent in the solubilization of hydrophobic compounds
Biology: In the study of membrane proteins and their interactions
Medicine: For drug delivery systems and formulation of pharmaceuticals
Industry: In the production of cosmetics and personal care products
Mecanismo De Acción
The mechanism of action of n-Octyl |A-D-glucopyranoside-d24 involves its ability to disrupt lipid bilayers, making it an effective solubilizing agent for membrane proteins. It interacts with the hydrophobic regions of proteins, allowing them to remain in solution. This property is particularly useful in the crystallization of membrane proteins for structural studies.
Comparación Con Compuestos Similares
Similar Compounds
n-Octyl β-D-glucopyranoside: The non-deuterated form, commonly used in similar applications
n-Dodecyl β-D-maltopyranoside: Another non-ionic detergent with a longer alkyl chain
n-Octyl β-D-thioglucopyranoside: A thiol-containing analog used for specific biochemical applications
Uniqueness
n-Octyl |A-D-glucopyranoside-d24 is unique due to its deuterated nature, making it particularly valuable in NMR studies where deuterium labeling is required. This property allows for more precise structural and dynamic studies of proteins and other biomolecules.
Propiedades
Fórmula molecular |
C14H28O6 |
|---|---|
Peso molecular |
316.52 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R,6R)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14-/m1/s1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D,11D,12D,13D,14D |
Clave InChI |
HEGSGKPQLMEBJL-XCARCKBZSA-N |
SMILES isomérico |
[2H][C@@]1([C@]([C@@](O[C@@]([C@]1([2H])O)([2H])OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])([2H])C([2H])([2H])O)([2H])O)O |
SMILES canónico |
CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl (2S)-3-(1-benzylimidazol-4-yl)-2-[(5-methoxy-6-phenylmethoxy-1H-indole-2-carbonyl)amino]propanoate](/img/structure/B12401933.png)

![N-[6-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]pyridin-3-yl]-2,3-diphenylpropanamide](/img/structure/B12401954.png)

![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] heptadecanoate](/img/structure/B12401956.png)





![N'-cyclohexyl-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]propane-1,3-diamine](/img/structure/B12401977.png)
